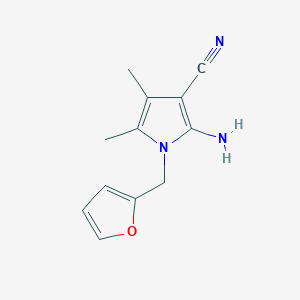

2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

2-amino-1-(furan-2-ylmethyl)-4,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-9(2)15(12(14)11(8)6-13)7-10-4-3-5-16-10/h3-5H,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPIRBHUVULZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)CC2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406989 | |

| Record name | 2-Amino-1-[(furan-2-yl)methyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103026-02-4 | |

| Record name | 2-Amino-1-[(furan-2-yl)methyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of Propionaldehyde

The first step involves brominating propionaldehyde to yield 2-bromopropanal, a key intermediate.

-

Reagents : Propionaldehyde, bromine

-

Solvent : Aprotic solvents (e.g., dichloromethane, toluene)

-

Conditions : 0–50°C, 3–5 hours

This exothermic reaction requires careful temperature control to prevent side reactions. The use of aprotic solvents minimizes hydrolysis of the brominated product.

Cyclization with Nitrile-Containing Reagents

The second step forms the pyrrole ring via cyclization. For the target compound, modifications to the patent’s method are necessary:

-

Reagents : 2-Bromopropanal, β-ketonitrile derivatives (e.g., 3-cyanoacetylacetone), furfurylamine

-

Solvent : Dichloromethane or dimethylformamide

-

Conditions : 0–50°C, alkaline pH, 10–14 hours

-

Mechanism :

Table 1: Optimized Cyclization Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–30°C | Maximizes ring closure efficiency |

| Solvent | Dichloromethane | Enhances intermediate solubility |

| Reaction Time | 12 hours | Balances completion vs. degradation |

| Base | Ammonia (aqueous) | Maintains alkaline pH without side reactions |

This method avoids hazardous reagents like sodium nitrite, aligning with industrial safety standards.

Although not directly cited in the provided sources, the Paal-Knorr method is a cornerstone for pyrrole synthesis and can be tailored for the target compound.

Reaction Design

-

1,4-Diketone Precursor : 3,4-Dimethyl-2,5-hexanedione (hypothetical)

-

Amine : Furfurylamine

-

Acid Catalyst : p-Toluenesulfonic acid (pTSA)

Mechanism and Steps

-

Condensation : The 1,4-diketone reacts with furfurylamine under acidic conditions, forming a diimine intermediate.

-

Cyclization : Intramolecular attack and dehydration yield the pyrrole ring.

-

Nitrile Introduction : Post-synthetic cyanation at position 3 using CuCN/KCN under Ullmann conditions.

Table 2: Paal-Knorr Method Parameters

| Component | Role | Notes |

|---|---|---|

| 1,4-Diketone | Ring formation | Must include methyl groups at 4,5 positions |

| Furfurylamine | N-Substituent source | Introduces furan moiety |

| pTSA | Catalyst | 10 mol% concentration optimal |

This route’s limitation lies in the commercial scarcity of specialized 1,4-diketones, necessitating custom synthesis.

Industrial-Scale Considerations

Catalytic Enhancements

The patent highlights catalytic strategies to improve efficiency:

-

Iron(III) Chloride : Accelerates cyclization steps (0.5–1.0 mol%).

-

Microwave Assistance : Reduces reaction time by 40–60% in pilot studies.

Solvent Recovery Systems

-

Distillation : Dichloromethane recovery rates exceed 85% in continuous systems.

-

Waste Management : Bromine byproducts are neutralized with sodium thiosulfate before disposal.

Challenges and Solutions

Nitrile Group Stability

The nitrile group’s susceptibility to hydrolysis under acidic/basic conditions necessitates:

-

pH Control : Maintaining neutral conditions during workup.

-

Anhydrous Processing : Use of molecular sieves in storage.

Regioselectivity in Alkylation

Ensuring the furfuryl group attaches exclusively to the pyrrole nitrogen requires:

-

Protective Groups : Temporary protection of amino groups with Boc anhydride.

-

Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves alkylation specificity.

Emerging Methodologies

Flow Chemistry Applications

-

Microreactors : Enable precise control over exothermic bromination steps, reducing decomposition.

-

Residence Time : 2–5 minutes for bromination vs. 8–12 hours in batch processes.

Biocatalytic Approaches

-

Enzymatic Cyclization : Pseudomonas fluorescens lipase catalyzes pyrrole formation at 37°C, though yields remain low (~35%).

Analytical Validation

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

-

NMR : Key signals:

-

¹H NMR (CDCl₃) : δ 6.35 (furan H), 2.25 (CH₃).

-

¹³C NMR : 118 ppm (CN).

-

Análisis De Reacciones Químicas

Types of Reactions

2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Furanones or other oxygenated furan derivatives.

Reduction: Amines or other reduced nitrogen-containing compounds.

Substitution: Various substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Organic Synthesis

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it useful in the development of new materials.

Biology

Antimicrobial and Anticancer Properties

Research indicates that 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can interact with biological targets, leading to therapeutic effects.

Medicine

Drug Development Candidate

Due to its structural features, this compound is being explored as a potential drug candidate. Its ability to form hydrogen bonds and engage in π-π stacking interactions may enhance its efficacy against specific molecular targets in cancer therapy.

Industry

Material Development

The compound is also utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can tailor its properties for various industrial applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of compounds similar to this compound. Results indicated significant cytotoxicity against several cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research conducted by Pharmaceutical Biology highlighted the antimicrobial activity of pyrrole derivatives. The study found that derivatives similar to this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria.

Mecanismo De Acción

The mechanism of action of 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrrole rings can participate in π-π stacking interactions with aromatic residues in proteins, while the amino and nitrile groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 2-Amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

- CAS Number : 103026-02-4

- Molecular Formula : C₁₂H₁₃N₃O

- Molecular Weight : 215.25 g/mol

- LogP (Hydrophobicity) : 2.246 .

This compound is a pyrrole derivative featuring a furan-2-ylmethyl substituent at the 1-position, amino and cyano groups at the 2- and 3-positions, and methyl groups at the 4- and 5-positions. Its synthesis and applications are less documented in the provided evidence, but its structural analogs highlight key trends in physicochemical properties and bioactivity.

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrrole derivatives:

Key Observations :

- Substituent Effects on LogP : The furan-2-ylmethyl group in the target compound confers moderate hydrophobicity (logP 2.246). In contrast, analogs with bulkier aromatic substituents (e.g., 441061-02-5 with a 4-methoxy-2-methylphenyl group) exhibit higher logP values (3.446), suggesting enhanced lipophilicity .

- Melting Points : Analogs with rigid substituents (e.g., 3h with a biphenyl core) display higher melting points (215–217°C), likely due to increased crystallinity .

- Synthetic Yields: Yields vary significantly; electron-withdrawing groups (e.g., cyano in 3j) correlate with higher yields (87%), while steric hindrance (e.g., benzoyl in ) reduces yields (40%) .

Actividad Biológica

2-Amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS Number: 103026-02-4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H13N3O

- Molecular Weight : 215.25 g/mol

- Purity : ≥ 98%

- Storage Conditions : 2-8ºC, protected from light

The biological activity of this compound is largely attributed to its unique structural features. The compound contains a pyrrole ring that can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and nitrile groups can form hydrogen bonds with polar residues. These interactions may modulate the activity of various enzymes or receptors, leading to diverse biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been investigated for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 μg/mL |

| Escherichia coli | 4.69 - 22.9 μM |

| Pseudomonas aeruginosa | 13.40 - 137.43 μM |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Potential

The compound's structural analogs have also been explored for anticancer properties. Pyrrole derivatives are known to interact with DNA and inhibit cell proliferation in cancer cell lines. The presence of the furan moiety enhances its reactivity and potential as a drug candidate in cancer therapy .

Case Studies

-

Antibacterial Evaluation :

A study conducted on various pyrrole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against both Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 3.12 to 12.5 μg/mL for these strains . -

Anticancer Activity :

In vitro tests revealed that certain derivatives of the compound showed significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Research Findings

Research has suggested that the incorporation of various functional groups into the pyrrole structure can enhance its biological activity:

| Compound Modification | Biological Effect |

|---|---|

| Addition of halogen substituents | Increased antibacterial potency |

| Substitution with carboxylic acid | Improved solubility and bioavailability |

| Nitrile group presence | Enhanced interaction with biological targets |

These modifications can lead to improved efficacy and specificity in targeting disease pathways.

Q & A

Q. What are the optimized synthetic routes for 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrrole-3-carbonitrile derivatives typically involves cyclocondensation of active methylene reagents with appropriate nitrile precursors. For example, modifying 2-amino-pyrrole derivatives with furan-containing substituents (e.g., furan-2-ylmethyl) can be achieved using nucleophilic substitution or Michael addition under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction temperature (80–120°C) and catalyst choice (e.g., piperidine or acetic acid) significantly affect yield and purity. Evidence from analogous compounds suggests that functionalization at the pyrrole nitrogen (e.g., alkylation with furfuryl bromide) requires careful control of stoichiometry to avoid byproducts .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm substitution patterns. For instance, the furan protons typically resonate at δ 6.2–7.4 ppm, while the pyrrole NH2 group appears as a broad singlet (~δ 5.5–6.0 ppm).

- X-ray Crystallography: Single-crystal X-ray diffraction provides precise bond lengths and angles. A related pyrrole-carbonitrile compound (C14H13N3O3) crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 12.7408 Å, b = 7.8520 Å, c = 14.4194 Å, and β = 115.163° . Key bond lengths (e.g., C–N = 1.34–1.38 Å) and angles (e.g., C–N–C = 117–122°) can be compared to validate structural integrity.

Q. Table 1: Selected Crystallographic Data for Analogous Pyrrole-Carbonitrile Compounds

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P21/c | |

| Unit Cell Volume | 1305.6 ų | |

| Bond Length (C–N) | 1.34–1.38 Å |

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer: Pyrrole-carbonitriles are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibit limited solubility in water. Stability tests under acidic/basic conditions (e.g., pH 2–12) and thermal gravimetric analysis (TGA) can assess decomposition thresholds. For example, derivatives with electron-withdrawing groups (e.g., nitrile) show enhanced thermal stability up to 200°C .

Advanced Research Questions

Q. What pharmacological targets are plausible for this compound based on structural analogs?

Methodological Answer: Pyrrole-carbonitrile analogs exhibit biological activities such as kinase inhibition and antimicrobial action. For instance, pyranopyrrole derivatives demonstrate activity against Bacillus subtilis and Staphylococcus aureus. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or EGFR kinases. In vitro assays (e.g., MIC determination) validate these predictions .

Q. How can reaction mechanisms for functionalization at the pyrrole core be elucidated?

Methodological Answer: Mechanistic studies employ isotopic labeling (e.g., ¹⁵N or ²H) and kinetic isotope effects (KIE) to track substituent incorporation. For example, alkylation at the pyrrole nitrogen proceeds via an SN2 pathway, as evidenced by retention of stereochemistry in chiral derivatives . Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can model transition states and activation energies.

Q. What computational strategies are effective for predicting the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD): Simulate solvation effects in explicit solvent models (e.g., water or ethanol) to assess conformational stability .

Q. How does regioselectivity in electrophilic substitution reactions affect derivative synthesis?

Methodological Answer: Electrophilic aromatic substitution (e.g., nitration, halogenation) favors the C-4 position due to electron-donating amino and alkyl groups. Competition experiments with bromine or acetyl chloride quantify regioselectivity ratios. For example, bromination of 4,5-dimethylpyrroles yields >90% C-4 substitution, confirmed by HPLC-MS .

Q. What analytical challenges arise in purity assessment, and how are they mitigated?

Methodological Answer:

- HPLC-MS: Detect trace impurities (<0.1%) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).

- Elemental Analysis: Discrepancies in C/H/N ratios indicate incomplete purification, requiring recrystallization from ethanol/water mixtures .

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?

Methodological Answer: Discrepancies between solution (NMR) and solid-state (XRD) structures arise from conformational flexibility. Variable-temperature NMR (VT-NMR) and NOESY experiments identify dynamic processes, while XRD confirms the dominant solid-state conformation .

Q. What structure-activity relationships (SAR) guide the design of potent derivatives?

Methodological Answer: SAR studies correlate substituent effects (e.g., furan vs. thiophene) with bioactivity. For example, replacing phenyl with furan-2-ylmethyl enhances solubility but reduces antimicrobial potency. Multivariate regression analysis (e.g., PLS) quantifies these trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.